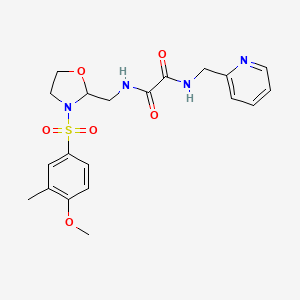

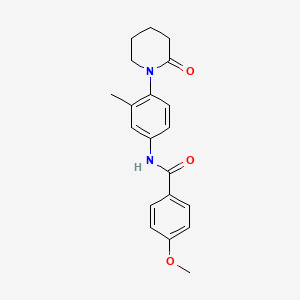

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

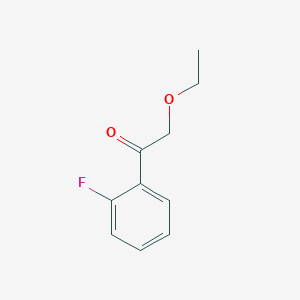

The compound appears to be a complex molecule that includes an oxazolidin-2-one moiety, a sulfonyl group, and an oxalamide linkage. While the specific molecule is not directly described in the provided papers, the papers do offer insights into the synthesis and reactions of structurally related compounds.

Synthesis Analysis

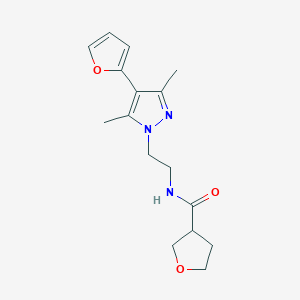

The synthesis of related oxazolidin-2-ones is described in the first paper, where these compounds are prepared by condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid . This suggests that the oxazolidin-2-one part of the target molecule could potentially be synthesized using a similar strategy. The second paper discusses the use of N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) as a promoter for Cu-catalyzed N-arylation of oxazolidinones , which could be relevant for introducing the pyridin-2-ylmethyl group into the molecule.

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones is central to the reactivity and properties of these compounds. The stereochemistry of these molecules is particularly important, as seen in the first paper, where the stereochemical outcome of the reaction was opposite to what was expected . This indicates that the molecular structure of the target compound could have significant implications for its reactivity and the stereochemistry of any products formed from it.

Chemical Reactions Analysis

The reactivity of oxazolidin-2-ones is further explored in the first paper, where the generation of N-acyliminium ions from these compounds leads to reactions with allyltrimethylsilane . This demonstrates the potential for oxazolidin-2-ones to participate in various chemical transformations. The second paper's focus on N-arylation also suggests that the target molecule could undergo similar reactions, potentially allowing for the introduction of various aryl groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the target molecule are not detailed in the provided papers, the general properties of oxazolidin-2-ones and related compounds can be inferred. For example, the synthesis of N-methyl-2-oxazolidinones described in the fourth paper provides insight into the regio- and stereo-selectivity of reactions involving these moieties, which could be relevant for understanding the behavior of the target compound under different conditions.

科学的研究の応用

Synthesis and Reactivity

One research avenue involves exploring the synthesis and reactivity of oxazolidinone derivatives, including methods for N-arylation of oxazolidinones. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as a suitable promoter for the Cu-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides at room temperature, highlighting the chemoselectivity and functional group tolerance in producing diverse N-arylation products (Bhunia, De, & Ma, 2022). This study underscores the compound's utility in facilitating complex chemical reactions, potentially leading to the development of novel pharmaceuticals and materials.

Antibacterial Properties

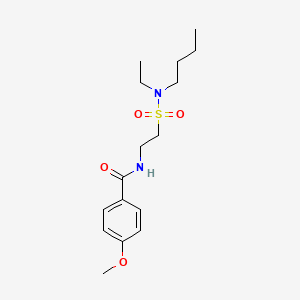

Another significant area of research is the investigation of oxazolidinone derivatives for their antibacterial properties. Oxazolidinones represent a novel class of synthetic antibacterial agents with activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. The study of piperazinyl oxazolidinone derivatives, for example, has led to the discovery of compounds with potent in vivo efficacy against S. aureus, comparable to that of known drugs like linezolid (Tucker et al., 1998). These findings highlight the potential of N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide derivatives in addressing antibiotic resistance.

Monoamine Oxidase Inhibitors

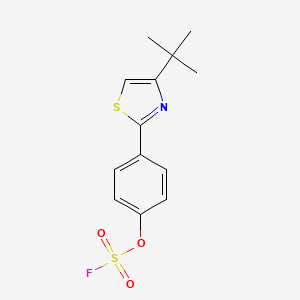

Research also delves into the use of oxazolidinone derivatives as monoamine oxidase inhibitors (MAOIs), which have applications in treating various psychiatric and neurological disorders. The transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation has been studied, providing insights into the design of more effective MAOIs (Ding & Silverman, 1993). This research demonstrates the chemical's potential in creating treatments for depression, anxiety, and Parkinson's disease.

特性

IUPAC Name |

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O6S/c1-14-11-16(6-7-17(14)29-2)31(27,28)24-9-10-30-18(24)13-23-20(26)19(25)22-12-15-5-3-4-8-21-15/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZQCEOUKYGIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2545409.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2545410.png)

![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)

![N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide](/img/structure/B2545423.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2545430.png)